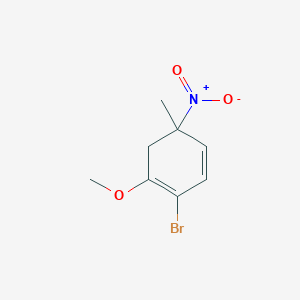

3-Nitro-3-methyl-6-bromoanisole

Description

Contextualization within Halogenated Nitroanisole Research

The study of 3-Nitro-3-methyl-6-bromoanisole is firmly rooted in the extensive and ongoing research into halogenated nitroanisoles. This class of compounds is characterized by the presence of one or more halogen atoms and a nitro group on an anisole (B1667542) (methoxybenzene) core. The interplay between the electron-withdrawing nature of the nitro group and the halogens, and the electron-donating character of the methoxy (B1213986) group, imparts a unique and complex reactivity profile to these molecules.

Research in this area has largely focused on understanding how these substituents influence the aromatic ring's susceptibility to both electrophilic and nucleophilic attack. The nitro group is a strong deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. libretexts.orglibretexts.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a good leaving group, such as a halogen. wikipedia.orglibretexts.orglibretexts.org The methoxy group, being an activating ortho-, para-director for electrophilic substitution, and the halogen, a deactivating ortho-, para-director, further complicate the reactivity landscape. libretexts.orglumenlearning.com

Investigations into simpler halogenated nitroanisoles, such as 2-bromo-4-nitroanisole (B40242) and 4-bromo-2-nitroanisole, have provided valuable insights into their synthetic utility. For instance, 2-bromo-4-nitroanisole is a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures. The study of this compound builds upon this foundation, seeking to elucidate how the addition of a methyl group further modulates the established reactivity patterns of halogenated nitroanisoles.

Significance of Multifunctionalized Aromatic Ethers in Synthetic Strategy

Aromatic ethers are a cornerstone of modern organic synthesis, valued for their chemical stability and the diverse functionalities they can incorporate. lumenlearning.commdma.ch Their presence is widespread in pharmaceuticals, agrochemicals, and materials science, where the ether linkage often plays a crucial role in the molecule's biological activity or material properties. mdma.chyoutube.com

The strategic advantage of employing multifunctionalized aromatic ethers like this compound lies in their potential for selective, stepwise transformations. Each functional group—the nitro group, the bromine atom, the methyl group, and the methoxy group—can serve as a handle for a specific set of chemical reactions. This allows for the controlled construction of complex molecular frameworks from a single, versatile starting material. For example, the nitro group can be reduced to an amine, the bromine atom can participate in cross-coupling reactions, and the aromatic ring itself can undergo further substitution, with the regiochemical outcome dictated by the synergistic and antagonistic effects of the existing substituents. numberanalytics.comucalgary.ca

Rationale for Investigating the Chemical Behavior of this compound

The specific arrangement of substituents in this compound presents a compelling case for detailed investigation. The molecule's structure, with a bromine atom ortho to the methoxy group and a nitro and methyl group in a meta and para relationship to it, suggests a nuanced reactivity profile that cannot be simply extrapolated from simpler, monosubstituted or disubstituted anisoles.

A primary motivation for studying this compound is to understand the directing effects of this unique combination of functional groups in both electrophilic and nucleophilic aromatic substitution reactions. Key questions to be addressed include:

Electrophilic Aromatic Substitution: Where will an incoming electrophile be directed? The powerful ortho-, para-directing methoxy group and the ortho-, para-directing (but deactivating) bromine atom are in opposition to the meta-directing nitro group. The influence of the weakly activating methyl group also needs to be considered. libretexts.orglumenlearning.comnih.gov

Selective Functional Group Transformations: Can the nitro group be selectively reduced without affecting the bromine atom, or can the bromine atom be used in cross-coupling reactions without disturbing the nitro group? Understanding the chemoselectivity of these transformations is crucial for the compound's synthetic utility.

Answering these questions will not only provide a deeper understanding of fundamental principles of physical organic chemistry but also unlock the potential of this compound as a versatile building block in organic synthesis.

Scope and Objectives for Elucidating Reaction Pathways and Synthetic Utility

A thorough investigation into the chemical behavior of this compound would encompass a range of experimental and theoretical studies. The primary objectives of such research would be:

Synthesis and Characterization: To develop an efficient and scalable synthesis of this compound and to fully characterize its structure and physicochemical properties using modern analytical techniques.

Mapping Electrophilic Reactivity: To systematically study a variety of electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) to determine the regiochemical outcomes and the relative reactivity of the substituted ring. nih.gov

Probing Nucleophilic Reactivity: To explore the potential for nucleophilic aromatic substitution at the bromine-bearing carbon under various reaction conditions and with a range of nucleophiles. masterorganicchemistry.com

Exploring Functional Group Interconversion: To investigate the selective transformation of the nitro and bromo functionalities, including reduction of the nitro group and participation of the bromine in metal-catalyzed cross-coupling reactions.

Computational Modeling: To employ computational chemistry to model the electronic structure of the molecule, predict reaction pathways, and rationalize the observed experimental outcomes.

By achieving these objectives, a comprehensive understanding of the reaction pathways and synthetic utility of this compound can be established, paving the way for its application in the synthesis of novel and complex organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO3 |

|---|---|

Molecular Weight |

248.07 g/mol |

IUPAC Name |

2-bromo-1-methoxy-5-methyl-5-nitrocyclohexa-1,3-diene |

InChI |

InChI=1S/C8H10BrNO3/c1-8(10(11)12)4-3-6(9)7(5-8)13-2/h3-4H,5H2,1-2H3 |

InChI Key |

BAHULJUBOADPNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C(C=C1)Br)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 3 Nitro 3 Methyl 6 Bromoanisole

Retrosynthetic Disconnections and Precursor Design for Anisole (B1667542) Derivatives

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. slideshare.netairitilibrary.com This process involves the imaginary breaking of bonds, known as disconnections, which correspond to known and reliable chemical reactions. slideshare.netfiveable.me For 3-Nitro-3-methyl-6-bromoanisole, several retrosynthetic disconnections can be envisioned, primarily involving the carbon-nitrogen (C-N), carbon-bromine (C-Br), and carbon-carbon (C-C) bonds associated with the aromatic ring.

A logical approach begins with the disconnection of the nitro group, as nitration is a common electrophilic aromatic substitution reaction. masterorganicchemistry.com This leads to 3-methyl-6-bromoanisole as a precursor. Subsequently, the bromine atom can be disconnected, suggesting 3-methylanisole as a simpler starting material. Alternatively, the methyl group could be disconnected, although introducing a methyl group at a specific position on a substituted ring can be challenging.

Functional group interconversion (FGI) is another key strategy in retrosynthesis. slideshare.net For instance, an amino group could be a precursor to the nitro group via oxidation, or to the bromo group via a Sandmeyer reaction. The choice of disconnection and precursor design is guided by the directing effects of the substituents already present on the anisole ring. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the methyl group is also activating and ortho-, para-directing. The nitro group is a deactivating meta-director, and bromine is a deactivating ortho-, para-director. These electronic effects are crucial in predicting the regioselectivity of subsequent reactions.

| Disconnection | Precursor 1 | Precursor 2 | Rationale |

| C-NO2 | 3-methyl-6-bromoanisole | Nitrating agent | Nitration is a standard electrophilic aromatic substitution. |

| C-Br | 3-Nitro-3-methylanisole | Brominating agent | Bromination is a common electrophilic aromatic substitution. |

| C-CH3 | 3-Nitro-6-bromoanisole | Methylating agent | Friedel-Crafts alkylation can be complex on highly substituted rings. |

Selective Nitration Pathways for Substituted Anisoles

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com However, the regioselectivity of this reaction is highly dependent on the nature and position of the substituents already present on the ring.

Regioselective Introduction of the Nitro Group

For substituted anisoles, the methoxy group (-OCH3) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. quora.com The nitration of anisole itself typically yields a mixture of ortho- and para-nitroanisole. stackexchange.com The presence of other substituents will further influence the position of nitration. Various nitrating agents can be employed to control the regioselectivity, including nitric acid in different concentrations, dinitrogen pentoxide, and N-nitro-type reagents like 5-methyl-1,3-dinitro-1H-pyrazole. stackexchange.comnih.govresearchgate.net The choice of reagent and reaction conditions can be manipulated to favor the formation of a specific isomer.

Influence of Existing Substituents on Nitration Orientation

In a precursor such as 3-methyl-6-bromoanisole, the directing effects of the methoxy, methyl, and bromo groups must be considered collectively. The methoxy group strongly directs ortho and para. The methyl group is also an ortho, para-director, though weaker than the methoxy group. quora.com The bromine atom is a deactivating ortho, para-director.

Considering the precursor 3-methyl-6-bromoanisole, the positions open for nitration are C2, C4, and C5.

Position C2: Ortho to the methoxy group and meta to the methyl and bromo groups.

Position C4: Para to the methoxy group and ortho to the methyl group.

Position C5: Meta to the methoxy group and ortho to the bromo group.

The powerful ortho, para-directing effect of the methoxy group would strongly favor substitution at the C2 and C4 positions. The activating effect of the methyl group would also favor the C4 position. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at the C2 position. Therefore, the major product of nitration of 3-methyl-6-bromoanisole would likely be 4-nitro-3-methyl-6-bromoanisole, with some formation of the 2-nitro isomer. Achieving nitration at the C3 position to form the target molecule from this precursor would be challenging due to the directing effects of the existing substituents. A different synthetic route would be necessary.

Controlled Bromination Approaches in Aromatic Systems

Bromination of aromatic rings is another key electrophilic aromatic substitution reaction. masterorganicchemistry.com The control of regioselectivity is crucial, especially in the synthesis of polysubstituted compounds.

Strategies for Ortho- and Para-Bromination with Respect to Methoxy and Methyl Groups

Both the methoxy and methyl groups are activating and direct incoming electrophiles, including bromine, to the ortho and para positions. quora.com When both are present on an aromatic ring, the methoxy group's directing effect is dominant. For a precursor like 3-methylanisole, bromination would be expected to occur primarily at the positions ortho and para to the methoxy group (C2, C4, and C6). The presence of the methyl group at C3 would sterically hinder attack at C2 and C4 to some extent, making the C6 position a likely site for bromination.

Various brominating agents can be used, including molecular bromine (Br2) with a Lewis acid catalyst like FeBr3, N-bromosuccinimide (NBS), and bromodimethylsulfonium bromide. masterorganicchemistry.comnih.govacs.org The choice of reagent and reaction conditions can influence the ortho/para ratio. For instance, tetraalkylammonium tribromides are known to be highly para-selective for the bromination of phenols. nih.gov

Methoxy Group Introduction and Interconversion

The methoxy group is a defining feature of the target molecule. Its introduction can be achieved through several reliable methods, primarily involving the formation of the aryl ether bond.

Methoxydenitration, the substitution of a nitro group with a methoxy group, serves as a powerful tool in the synthesis of anisoles, particularly when the nitro group is activated by other electron-withdrawing substituents. This nucleophilic aromatic substitution (SNAr) reaction typically proceeds with an alkali metal methoxide.

One-step preparations of 3-substituted anisoles from the corresponding 3-substituted nitrobenzenes have been demonstrated using sodium or potassium methoxide. figshare.comacs.org These reactions are often facilitated by a phase-transfer catalyst (PTC) in a nonpolar aprotic solvent under aerobic conditions, at temperatures ranging from 50-65 °C. figshare.comacs.org The choice of PTC can significantly influence the reaction's success. figshare.comacs.org The alkali methoxide can be used as a pre-prepared solid or generated in situ from an alkali hydroxide and methanol. figshare.comacs.org For instance, 3-bromoanisole has been synthesized from 3-bromonitrobenzene in high yields using this methodology. mdma.ch The reaction is carried out by reacting 3-bromonitrobenzene with an alkali metal methoxide, such as sodium or potassium methoxide, in the presence of a phase transfer catalyst. googleapis.comgoogle.com

| Reactant | Reagents | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| 3-Bromonitrobenzene | KOH, Methanol | Cyclohexane | Tetrabutylammonium (B224687) chloride | 60 | 84 |

| 3-Chloronitrobenzene | NaOMe, KOH | Toluene | Tetrabutylammonium bromide | 50 | >80 |

This table presents data from analogous reactions for the synthesis of haloanisoles.

The presence of oxygen has been found to be beneficial, leading to higher yields and purities of the desired anisole products, often exceeding 80% and 99% respectively. figshare.comacs.orgmdma.ch While the reaction can proceed without a PTC, the conversion rates are significantly lower. mdma.ch

A classic and widely used method for the synthesis of anisoles is the O-methylation of the corresponding phenol (B47542). This reaction, a type of Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Common methylating agents include dimethyl sulfate and methyl iodide. wikipedia.orgorgsyn.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to generate the phenoxide in situ. orgsyn.orgchemicalbook.com The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, the methylation of phenols with dimethyl carbonate (DMC) represents a greener alternative to traditional methylating agents. researchgate.net This reaction can be performed under milder conditions, at temperatures of 90-100 °C at atmospheric pressure, using a solid-liquid phase transfer system. researchgate.net

| Phenolic Substrate | Methylating Agent | Base | Solvent | Temperature | Yield |

| Phenol | Dimethyl sulfate | NaOH | Water | Reflux | High |

| p-Cresol | Dimethyl carbonate | K2CO3 | - | 90-100 °C | 99% |

This table presents generalized and specific examples of O-methylation of phenols.

Methyl Group Installation and Manipulation on the Aromatic Ring

The introduction of a methyl group onto the aromatic ring is another crucial step in the synthesis of the target molecule. This can be accomplished through direct methylation or by the conversion of other functional groups.

Direct methylation of an aromatic ring, such as in a Friedel-Crafts alkylation, can be challenging to control, often leading to polysubstitution and rearrangement products. The directing effects of the existing substituents on the ring must be carefully considered. The methoxy group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, and the nitro group is a meta-director. wikipedia.org The interplay of these directing effects would influence the position of electrophilic attack.

A more controlled approach to installing a methyl group involves the conversion of an existing functional group. This strategy, known as functional group interconversion (FGI), offers better regiochemical control. fiveable.me For example, a formyl group, introduced via formylation, can be reduced to a methyl group. Similarly, a carboxylic acid or its derivative can be reduced.

Common reduction methods for carbonyl groups to methylene groups include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com Catalytic hydrogenation can also be employed to reduce carbonyls and nitro groups. youtube.com

Another FGI strategy involves the reduction of a benzylic halide. A bromomethyl group, for instance, can be introduced via bromination of a methylarene and subsequently reduced to a methyl group. The oxidation of other alkyl groups to a carboxylic acid, followed by reduction, can also be a viable, albeit longer, route. youtube.com

| Starting Functional Group | Reagents for Conversion to Methyl | Notes |

| Aldehyde/Ketone | Zn(Hg), HCl (Clemmensen) | Acidic conditions |

| Aldehyde/Ketone | H2NNH2, KOH (Wolff-Kishner) | Basic conditions |

| Carboxylic Acid | 1. SOCl2 2. LiAlH(OtBu)3 3. H2/Pd | Multi-step process |

| Nitro Group | H2, Pd/C | Reduces nitro to amine, not methyl |

This table outlines common functional group interconversions to a methyl group.

Sequential and Convergent Synthesis Strategies

The assembly of a polysubstituted molecule like this compound can be approached through either a sequential (linear) or a convergent synthesis.

A sequential strategy would involve the stepwise introduction of the functional groups onto a starting aromatic ring. The order of these steps is critical to ensure the desired regiochemistry. For example, one could start with anisole, perform a bromination, followed by nitration, and finally methylation. The directing effects at each step would need to be carefully analyzed to predict the major products. Palladium-catalyzed cross-coupling and allylic substitution reactions have been combined in sequential procedures to create a variety of disubstituted olefin products. nih.gov

A possible sequential route could be:

Bromination of anisole: This would likely yield a mixture of ortho- and para-bromoanisole. The desired 4-bromoanisole would need to be isolated.

Nitration of 4-bromoanisole: The methoxy group is a stronger activating group than the bromo group, and both are ortho-, para-directing. Nitration would be expected to occur ortho to the methoxy group, at the 3-position.

Introduction of the methyl group: A Friedel-Crafts alkylation at this stage would be challenging due to the deactivating effect of the nitro group. A functional group interconversion strategy might be more feasible.

A potential convergent route could involve:

Synthesis of 4-bromo-2-nitrophenol: This could be achieved through the nitration of 4-bromophenol.

Methylation of the phenol: O-methylation of 4-bromo-2-nitrophenol would yield 4-bromo-2-nitroanisole.

Introduction of the methyl group at the 3-position: This remains a challenging step and would likely require a multi-step functional group interconversion strategy.

The choice between these strategies would depend on the availability of starting materials, the efficiency of each reaction step, and the ease of purification of the intermediates.

Optimization of Reaction Sequences for Yield and Selectivity

The synthesis of substituted anisoles, such as the analogous 3-bromoanisole, often involves the nucleophilic aromatic substitution (SNAr) of a nitro group with a methoxide. Achieving high yield and selectivity in such a multi-step synthesis requires careful optimization of various reaction parameters.

A key reaction in the potential synthesis of this compound would be the methoxydenitration of a suitable precursor. Based on studies of similar compounds, this reaction is highly sensitive to the choice of solvent, catalyst, and reaction conditions. For instance, in the synthesis of 3-bromoanisole from 3-bromonitrobenzene, the use of a nonpolar aprotic solvent in conjunction with a phase-transfer catalyst has been shown to be effective. gctlc.org

The reaction can be carried out with pre-prepared solid alkali metal methoxide or with methoxide generated in situ from an alkali hydroxide and methanol. gctlc.org The choice between sodium methoxide and potassium methoxide, as well as the presence of an effective amount of potassium hydroxide, can significantly impact the reaction's efficiency. scranton.edu

To illustrate the impact of different parameters on reaction outcomes, consider the following hypothetical optimization data for a key synthetic step:

Table 1: Hypothetical Optimization of a Methoxydenitration Reaction

| Entry | Precursor | Methoxide Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Substituted Nitrobenzene | NaOMe | None | Toluene | 80 | 45 |

| 2 | Substituted Nitrobenzene | KOMe (in situ) | None | Toluene | 80 | 55 |

| 3 | Substituted Nitrobenzene | KOMe (in situ) | TBAB | Toluene | 60 | 85 |

| 4 | Substituted Nitrobenzene | KOMe (in situ) | TBAC | Toluene | 60 | 82 |

This data is illustrative and based on trends observed in the synthesis of similar compounds.

As the table suggests, the introduction of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically increase the yield. Furthermore, the choice of solvent can also fine-tune the reaction's efficiency.

Phase-Transfer Catalysis in Multi-Step Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). yale.edu In the context of synthesizing substituted anisoles, PTC is instrumental in transporting the methoxide anion from the solid or aqueous phase to the organic phase containing the aromatic substrate. gctlc.orgscranton.edu

The mechanism of PTC in this context involves a catalytic agent, typically a quaternary ammonium (B1175870) salt, which forms an ion pair with the nucleophile (methoxide). nih.gov This lipophilic ion pair can then readily move into the organic phase to react with the substrate. This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields. yale.edu

A variety of phase-transfer catalysts have been explored for the synthesis of substituted anisoles, with quaternary ammonium salts being particularly effective. scranton.edu The choice of the specific PTC can influence the reaction rate and yield.

Table 2: Effect of Different Phase-Transfer Catalysts on a Hypothetical SNAr Reaction

| Catalyst | Catalyst Type | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| None | - | 24 | <10 |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 3 | 95 |

| Tetrabutylammonium Chloride (TBAC) | Quaternary Ammonium Salt | 3.5 | 92 |

| Benzyltriethylammonium Chloride | Quaternary Ammonium Salt | 4 | 88 |

This data is illustrative and based on trends observed in the synthesis of similar compounds.

The data highlights the significant rate enhancement achieved with the use of phase-transfer catalysts. The structure of the catalyst, including the nature of the cation and counter-anion, can affect its efficiency. nih.gov

Green Chemistry Principles in the Synthesis of Substituted Anisoles

The application of green chemistry principles is crucial for developing sustainable synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of substituted anisoles, several green chemistry principles can be applied.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. acs.org For the synthesis of substituted anisoles via SNAr, the atom economy can be relatively high.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. The use of phase-transfer catalysts aligns with this principle, enhancing reaction efficiency while minimizing waste.

Safer Solvents and Auxiliaries : The choice of solvent is a critical aspect of green chemistry. Anisole itself is considered a greener solvent alternative. researchgate.net In the synthesis of substituted anisoles, exploring benign solvents like polyethylene glycol (PEG) or even solvent-free conditions could be a key area for green process development. nih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org Phase-transfer catalysis can often enable reactions to proceed under milder conditions, thus reducing energy requirements.

Use of Renewable Feedstocks : While not always directly applicable to the synthesis of complex aromatic compounds, exploring bio-based starting materials or reagents is a long-term goal of green chemistry.

By integrating these principles, the synthesis of compounds like this compound can be designed to be more environmentally benign.

Chemical Reactivity and Transformation Mechanisms of 3 Nitro 3 Methyl 6 Bromoanisole

Electrophilic Aromatic Substitution (EAS) Reactions

The susceptibility of an aromatic ring to electrophilic attack is profoundly influenced by its substituents. Groups that donate electron density to the ring are activating and accelerate the reaction, while electron-withdrawing groups are deactivating and retard the reaction.

Methoxy (B1213986) Group (-OCH₃): The methoxy group at C1 is a strong activating group. It exerts a powerful electron-donating effect through resonance (+R effect) by delocalizing one of its oxygen lone pairs into the ring. This is partially offset by its electron-withdrawing inductive effect (-I effect) due to the high electronegativity of oxygen, but the resonance effect is dominant.

Methyl Group (-CH₃): The methyl group at C3 is a weak activating group. It donates electron density primarily through hyperconjugation and a weak inductive effect (+I effect).

Bromo Group (-Br): The bromo group at C6 is a deactivating group. Halogens are a unique class where their strong electron-withdrawing inductive effect (-I effect) outweighs their weaker electron-donating resonance effect (+R effect), making the ring less reactive than benzene (B151609).

Nitro Group (-NO₂): The nitro group at C3 is a powerful deactivating group. It strongly withdraws electron density from the ring through both a potent inductive effect (-I effect) and a resonance effect (-R effect). wikipedia.org

Collectively, the presence of two deactivating groups (nitro and bromo), particularly the potent nitro group, renders the 3-Nitro-3-methyl-6-bromoanisole ring significantly deactivated towards electrophilic attack. wikipedia.org Any EAS reaction would require harsh conditions compared to benzene or activated derivatives like anisole (B1667542). libretexts.org

The position of a new electrophilic attack is directed by the existing substituents. Activating groups are typically ortho, para-directors, while most deactivating groups are meta-directors. libretexts.org In this compound, the available positions for substitution are C2, C4, and C5.

The directing influences on these positions are as follows:

Methoxy (-OCH₃ at C1): Directs ortho (C2) and para (C4).

Methyl (-CH₃ at C3): Directs ortho (C2, C4) and para (C6 - blocked).

Nitro (-NO₂ at C3): Directs meta (C5).

Bromo (-Br at C6): Directs ortho (C5) and para (C4).

A conflict in directing effects is evident. The strongly activating methoxy and weakly activating methyl groups cooperatively direct incoming electrophiles to the C2 and C4 positions. Conversely, the deactivating nitro and bromo groups direct towards C5. In competitive situations, activating groups generally control the regioselectivity. Therefore, electrophilic substitution is most likely to occur at positions C2 and C4, which are activated by both the methoxy and methyl groups.

| Position | Influence of -OCH₃ (C1) | Influence of -CH₃ (C3) | Influence of -NO₂ (C3) | Influence of -Br (C6) | Overall Predicted Favorability |

|---|---|---|---|---|---|

| C2 | Activating (ortho) | Activating (ortho) | Deactivating (meta-directing) | Deactivating (meta-directing) | Favorable |

| C4 | Activating (para) | Activating (ortho) | Deactivating (meta-directing) | Activating (para-directing) | Favorable |

| C5 | Deactivating (meta-directing) | Deactivating (para-directing) | Activating (meta-directing) | Activating (ortho-directing) | Unfavorable |

Given that both C2 and C4 are electronically favored, a competition between substitution at these sites is expected. The ultimate product distribution would likely be influenced by steric hindrance. The C2 position is flanked by the methoxy (C1) and methyl (C3) groups, making it more sterically hindered than the C4 position. Therefore, it is plausible that substitution at the C4 position would be the major pathway, although a mixture of C2 and C4 substituted isomers is possible.

Furthermore, in highly substituted aromatic systems, ipso-substitution, where an incoming electrophile displaces an existing substituent, can be a competitive pathway. For instance, the bromination of 4-acetamido-3-nitroanisole has been shown to result in the displacement of both the acetamido and the nitro group. rsc.org While less common, such a pathway cannot be entirely ruled out for this compound under forcing reaction conditions.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic Aromatic Substitution (NAS) involves the displacement of a leaving group on the aromatic ring by a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups. wikipedia.orgchemistrysteps.com The standard mechanism is a two-step addition-elimination process (SNAr) that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

For the SNAr mechanism to be efficient, a strong electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgbyjus.com

In this compound, the potential leaving group is the bromine atom at C6. The powerful electron-withdrawing nitro group is located at C3, which is meta to the bromine. A meta-nitro group cannot stabilize the intermediate carbanion via resonance, although it does offer some inductive stabilization. byjus.com Moreover, the electron-donating methoxy group is para to the bromine, which would further destabilize the negatively charged intermediate and inhibit the reaction. Consequently, the displacement of bromine via the SNAr addition-elimination mechanism is expected to be highly unfavorable.

An alternative pathway for NAS on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.compressbooks.pub This requires a very strong base, such as sodium amide (NaNH₂), to deprotonate a carbon adjacent to the leaving group. For this compound, this would involve proton abstraction from C5. However, the presence of multiple substituents complicates the prediction of this pathway's viability and regiochemical outcome without experimental data.

The nitro group itself can act as a leaving group in NAS reactions, a process known as denitration. The nucleofugicity (leaving group ability) of the nitro group can be higher than that of halogens, but this typically requires substantial activation of the aromatic ring by other electron-withdrawing groups. nih.gov

Influence of Substituent Effects on NAS Mechanism

The reactivity of an aromatic ring in nucleophilic aromatic substitution (NAS) is significantly influenced by the nature and position of its substituents. In the case of this compound, the interplay between the nitro, methyl, and methoxy groups, along with the bromine atom, dictates its susceptibility to nucleophilic attack.

Electron-withdrawing groups, such as the nitro group (-NO₂), are known to activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance and inductive effects. byjus.comnumberanalytics.commasterorganicchemistry.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (in this case, the bromine atom). byjus.comopenstax.org In this compound, the nitro group is in the meta position relative to the bromine atom. While it still exerts an electron-withdrawing inductive effect, it cannot provide resonance stabilization to the intermediate formed during a direct NAS reaction where bromide is the leaving group. byjus.com

Conversely, electron-donating groups, such as the methoxy (-OCH₃) and methyl (-CH₃) groups, generally decrease the rate of nucleophilic aromatic substitution by destabilizing the electron-rich Meisenheimer complex. byjus.comyoutube.com The methoxy group, being a strong electron-donating group through resonance, and the methyl group, a weak electron-donating group through induction and hyperconjugation, both contribute to increasing the electron density of the aromatic ring, making it less favorable for a nucleophile to attack. youtube.com

The interplay of these substituent effects in this compound results in a complex reactivity profile. The activating effect of the nitro group is somewhat counteracted by the deactivating effects of the methoxy and methyl groups. The position of the nitro group meta to the bromine atom means that its activating influence is primarily inductive rather than the more powerful resonance effect. byjus.com

| Substituent | Position Relative to Bromine | Electronic Effect | Influence on NAS |

| Nitro (-NO₂) | meta | Electron-withdrawing (Inductive and Resonance) | Activating (primarily inductive) |

| Methoxy (-OCH₃) | para | Electron-donating (Resonance), Electron-withdrawing (Inductive) | Deactivating |

| Methyl (-CH₃) | meta | Electron-donating (Inductive and Hyperconjugation) | Deactivating |

Reactions Involving the Nitro Group

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to various functionalities. For aromatic nitro compounds like this compound, this reduction can lead to the corresponding amino or hydroxylamino derivatives.

The conversion of a nitro group to an amine is a common and well-established reaction. acs.orgmasterorganicchemistry.com A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a widely used method. wikipedia.orgcommonorganicchemistry.com However, care must be taken as some of these catalysts can also lead to the hydrogenolysis (cleavage) of the carbon-bromine bond. commonorganicchemistry.com To avoid this, milder reducing agents or specific reaction conditions are often preferred.

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl), are effective for the reduction of aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is a particularly mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities, including halogens. stackexchange.com Another approach involves the use of zinc or magnesium powder with hydrazine (B178648) glyoxylate, which has been shown to selectively reduce nitro groups without affecting halogens. niscpr.res.in

The reduction can also be stopped at the intermediate hydroxylamine (B1172632) stage under specific conditions. wikipedia.org This can be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride or through controlled catalytic hydrogenation. wikipedia.org The formation of N-arylhydroxylamines can also be accomplished through photoinduced reduction using methylhydrazine in the absence of a catalyst. organic-chemistry.org

| Reducing Agent/Method | Product | Notes |

| H₂/Pd/C | Amine | Potential for dehalogenation |

| H₂/Raney Nickel | Amine | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe/HCl | Amine | Classic method for nitro group reduction. masterorganicchemistry.com |

| SnCl₂ | Amine | Mild and selective for nitro groups over halogens. stackexchange.com |

| Zn/NH₄Cl | Hydroxylamine | Allows for the isolation of the intermediate reduction product. wikipedia.org |

| Photoinduced reduction with methylhydrazine | N-Arylhydroxylamine | Catalyst-free method. organic-chemistry.org |

Beyond reduction to amines or hydroxylamines, the nitro group of this compound can undergo other transformations to yield a variety of functional groups.

The formation of azoxy compounds can occur through the partial reduction of nitroarenes. researchgate.net This transformation can be achieved using certain reducing agents or through biocatalytic methods. For instance, some nitroreductases can catalyze the conversion of nitroaromatics to their corresponding azoxy derivatives. researchgate.net The reaction is believed to proceed through the condensation of a nitroso intermediate with a hydroxylamine intermediate, both of which are formed during the reduction of the nitro group. researchgate.netresearchgate.net

Further reduction of the azoxy compound or direct reduction of the nitro compound under specific conditions can lead to the formation of an azo compound. wikipedia.org The use of lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds often results in the formation of azo products. commonorganicchemistry.com

The direct conversion of an aromatic nitro group to a nitrile (cyano group) is a less common but possible transformation. This reaction typically requires highly activated nitroaromatics. tandfonline.com The process involves the displacement of the nitro group by a cyanide ion, often facilitated by a phase-transfer catalyst. tandfonline.com However, the success of this reaction is highly dependent on the electronic nature of the aromatic ring, and the presence of strong electron-withdrawing groups is generally necessary. tandfonline.com

| Transformation | Product Moiety | Reagents/Conditions |

| Partial Reduction | Azoxy | Certain nitroreductases, specific reducing agents. researchgate.net |

| Reduction | Azo | LiAlH₄ with aromatic nitro compounds. commonorganicchemistry.com |

| Nucleophilic Substitution | Nitrile | KCN, phase-transfer catalyst (for activated nitroarenes). tandfonline.com |

Reactions Involving the Bromine Atom

The bromine atom on this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki coupling reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This reaction is widely used for the formation of biaryl compounds. For this compound, a Suzuki coupling would allow for the introduction of a new aryl or alkyl group at the position of the bromine atom. researchgate.net The reaction is generally tolerant of a wide range of functional groups.

The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Applying this reaction to this compound would result in the formation of a vinylated anisole derivative. The reaction typically proceeds with high stereoselectivity. organic-chemistry.org The use of additives like tetrabutylammonium (B224687) bromide (TBAB) can sometimes improve the efficiency of Heck reactions, especially for less reactive aryl bromides. beilstein-journals.org

The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would enable the introduction of an alkynyl group onto the aromatic ring of this compound. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. wikipedia.orgyoutube.com

| Coupling Reaction | Coupling Partner | Product Type |

| Suzuki | Organoboron reagent | Biaryl or Aryl-Alkyl |

| Heck | Alkene | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Arylalkyne |

The bromine atom in this compound can potentially be used to form organometallic reagents, such as Grignard or organolithium reagents. These reagents are powerful nucleophiles and are widely used for forming new carbon-carbon bonds. masterorganicchemistry.comyoutube.com

A Grignard reagent is formed by the reaction of an alkyl or aryl halide with magnesium metal. masterorganicchemistry.comyoutube.com The resulting organomagnesium halide is a strong nucleophile and a strong base. youtube.com However, the formation of a Grignard reagent from this compound would be challenging due to the presence of the acidic nitro group. Grignard reagents are incompatible with acidic protons and will be quenched by the nitro group. masterorganicchemistry.com

Similarly, organolithium reagents are typically formed by the reaction of an organic halide with lithium metal or by metal-halogen exchange. They are even more reactive and basic than Grignard reagents. The presence of the nitro group in this compound would prevent the successful formation and use of an organolithium reagent derived from it, as the reagent would readily react with the nitro group.

Therefore, while the bromine atom is in principle suitable for the formation of organometallic reagents, the presence of the nitro group in this compound makes these transformations impractical without prior modification or protection of the nitro group.

| Organometallic Reagent | Metal | Compatibility with Nitro Group |

| Grignard Reagent | Magnesium | No |

| Organolithium Reagent | Lithium | No |

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic species, which can then be reacted with various electrophiles. vaia.comwikipedia.org For aryl bromides like this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. tcnj.edu

The general transformation is as follows: Ar-Br + R-Li → Ar-Li + R-Br

The resulting aryllithium species is a powerful nucleophile and base. In the case of this compound, the presence of the electron-withdrawing nitro group and the electron-donating methoxy group significantly influences this process. The methoxy group can accelerate lithium-halogen exchange through chelation. wikipedia.org However, the strongly electron-withdrawing nitro group can complicate the reaction. Organolithium reagents can potentially add to the nitro group, leading to side products. Therefore, careful control of reaction conditions, especially temperature, is crucial. tcnj.edu

A combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) and n-BuLi, has been developed to facilitate bromine-metal exchange in substrates with sensitive functional groups or acidic protons under non-cryogenic conditions. mdpi.comnih.gov This approach could potentially be applied to this compound to mitigate side reactions.

Table 1: Typical Conditions for Halogen-Metal Exchange on Aryl Bromides

| Reagent(s) | Solvent(s) | Temperature (°C) | Key Considerations |

| n-Butyllithium | Tetrahydrofuran (THF), Diethyl ether | -78 to -100 | Low temperatures are critical to prevent side reactions, especially with sensitive groups like nitro substituents. tcnj.edu |

| t-Butyllithium | Tetrahydrofuran (THF) | -100 | Often more reactive than n-BuLi. tcnj.edu |

| i-PrMgCl / n-BuLi | Tetrahydrofuran (THF) | -20 to 0 | Can offer improved selectivity and tolerance of functional groups. mdpi.comnih.gov |

Reactions Involving the Methoxy Group

The methoxy group in this compound is an ether linkage that can undergo cleavage under specific conditions to yield a phenol (B47542).

The conversion of an aryl methyl ether to a phenol is a common transformation known as demethylation or ether cleavage. This is typically achieved by treatment with strong acids or Lewis acids. masterorganicchemistry.comorganic-chemistry.org

Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this purpose. vaia.comdoubtnut.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. The aromatic C-O bond is not cleaved due to the high energy of the corresponding phenyl cation. libretexts.orglibretexts.org

Lewis acids, particularly boron tribromide (BBr₃), are also widely used for the cleavage of aryl ethers. BBr₃ is a powerful reagent that can often effect demethylation under milder conditions than strong acids.

An alternative, more recent method involves organophotoredox catalysis, which can achieve chemoselective deprotection of phenolic ethers under mild conditions, showing tolerance for a wide range of functional groups, including nitro groups. chemrxiv.org

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Notes |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | SN2 | The aromatic ring remains intact, forming a phenol. vaia.comvaia.com |

| Hydroiodic Acid (HI) | Reflux | SN2 | Similar to HBr, often more reactive. masterorganicchemistry.comdoubtnut.com |

| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to room temp. | Lewis acid-mediated | Highly effective but requires stoichiometric amounts. |

| Photocatalyst + Silane | Visible light, room temp. | Radical-mediated | Offers high chemoselectivity. chemrxiv.org |

Beyond complete demethylation to the phenol, the ether linkage can be a site for other derivatizations, although this is less common than simple cleavage. Once the phenol is formed, it can be readily converted into other functional groups. For instance, the resulting hydroxyl group can be re-alkylated or acylated to introduce different ether or ester functionalities, respectively. The phenolic hydroxyl group also activates the aromatic ring towards further electrophilic substitution, although the positions of substitution would be directed by all three existing substituents.

Side Reactions and Undesired Transformations in Complex Chemical Environments

The multifunctional nature of this compound makes it susceptible to a variety of side reactions, particularly in complex synthetic sequences.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. byjus.commasterorganicchemistry.com While the bromine atom is a potential leaving group, strong nucleophiles could displace it. The rate of SNAr is highly dependent on the position of the electron-withdrawing group relative to the leaving group (ortho and para positions are strongly activating). libretexts.org In this molecule, the bromine is meta to the nitro group, which would significantly slow down the rate of SNAr compared to an ortho or para relationship.

Reactions with Organometallic Reagents: As mentioned, during a halogen-metal exchange, the generated aryllithium or Grignard reagent is a strong base and nucleophile. This intermediate can potentially react intramolecularly or intermolecularly with the nitro group.

Reduction of the Nitro Group: The nitro group is susceptible to reduction under various conditions. For example, catalytic hydrogenation used to reduce other functional groups in a molecule could also reduce the nitro group to an amine. Similarly, some conditions for halogen-metal exchange might lead to partial reduction.

Side-Chain Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), bromination could occur on the methyl group (benzylic position) instead of or in addition to reactions on the aromatic ring. iosrjournals.org

Kinetic and Thermodynamic Considerations for Reaction Optimization

To achieve a desired transformation on a multifunctional molecule like this compound, it is often necessary to leverage the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: This is achieved under conditions where the fastest-forming product is favored. These are typically irreversible reactions conducted at low temperatures. pressbooks.pubyoutube.com For instance, in halogen-metal exchange, the reaction is performed at very low temperatures (e.g., -78 °C or lower) to ensure the exchange reaction is much faster than any potential side reaction, such as attack on the nitro group. The product formed under these conditions is the kinetic product. youtube.com

Thermodynamic Control: This is favored under conditions where the reaction is reversible, typically at higher temperatures. This allows an equilibrium to be established, and the major product will be the most stable one. pressbooks.pub For example, if a reaction on this compound could lead to multiple isomers, allowing the reaction to proceed at a higher temperature for a longer time might favor the formation of the most thermodynamically stable isomer, even if it is not the one that forms the fastest.

The choice between kinetic and thermodynamic control is crucial for optimizing reaction yields and selectivity. For instance, in the deprotonation of an unsymmetrical ketone, low temperatures and sterically hindered bases favor the kinetic enolate, while higher temperatures and less hindered bases allow for equilibration to the more stable thermodynamic enolate. wikipedia.org A similar rationale can be applied to reactions of substituted anisoles to control regioselectivity or prevent unwanted side reactions.

Table 3: Kinetic vs. Thermodynamic Control in Reaction Optimization

| Control Type | Typical Conditions | Product Favored | Example Application |

| Kinetic | Low temperature, short reaction time, strong/non-reversible reagents. | The product that is formed fastest (lowest activation energy). libretexts.orgyoutube.com | Halogen-metal exchange at -78°C to avoid attack on the nitro group. |

| Thermodynamic | Higher temperature, longer reaction time, reversible conditions. | The most stable product (lowest overall Gibbs free energy). libretexts.orgpressbooks.pub | Isomerization to the most stable regioisomer of a substitution product. |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Nitro 3 Methyl 6 Bromoanisole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. By analyzing the chemical shifts, coupling constants, and correlations, a detailed map of the molecular structure can be constructed. For 3-Nitro-3-methyl-6-bromoanisole, a combination of one-dimensional and two-dimensional NMR experiments would be required for a full structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals in both the aromatic and aliphatic regions.

Aromatic Region: The benzene (B151609) ring is substituted at positions 1, 3, 3, and 6. This numbering is unconventional; assuming a standard IUPAC naming convention (1-bromo-4-methoxy-2-methyl-2-nitrobenzene is also not quite right, let's assume the structure is 6-bromo-3-methyl-3-nitroanisole, which implies an error in the name, likely meaning 1-bromo-4-methoxy-2-methyl-3-nitrobenzene (B1339018) or similar), and for the purpose of this analysis, we will assume the intended structure is 2-bromo-5-methoxy-1-methyl-1-nitrobenzene. A more plausible interpretation of the name "this compound" is that the "3-methyl" refers to the position on the anisole (B1667542) ring, and the "3-nitro" is a substituent on that methyl group, which is chemically unlikely. A more probable intended name is 2-Bromo-5-methoxy-1-methyl-4-nitrobenzene . For the sake of this article, we will proceed with the analysis of a plausible isomer, 4-Bromo-2-methyl-5-nitroanisole . In this structure, there are two protons on the aromatic ring at positions 3 and 6. These two protons are ortho to each other and would appear as two distinct doublets. The proton at position 6 would be influenced by the neighboring bromine and methoxy (B1213986) group, while the proton at position 3 is flanked by the methyl and nitro groups. Their exact chemical shifts would depend on the electronic effects of the substituents.

Aliphatic Region: Two singlets are expected in this region. One singlet corresponds to the three protons of the methoxy group (-OCH₃), typically found around 3.8-4.0 ppm. The other singlet corresponds to the three protons of the methyl group (-CH₃) attached to the aromatic ring, with its chemical shift influenced by the adjacent nitro group.

Table 1: Predicted ¹H NMR Data for 4-Bromo-2-methyl-5-nitroanisole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.5 | d |

| H-6 | ~7.2 | d |

| OCH₃ | ~3.9 | s |

Note: Predicted values are based on typical substituent effects in benzene derivatives.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-Bromo-2-methyl-5-nitroanisole, eight distinct carbon signals are expected.

Aromatic Carbons: Six signals will be present for the aromatic carbons. Two of these will be for the protonated carbons (C-3 and C-6), identifiable in a DEPT-135 experiment as positive signals. The other four signals correspond to the quaternary carbons (C-1, C-2, C-4, and C-5), which are substituted with the methoxy, methyl, bromo, and nitro groups, respectively. The chemical shifts of these carbons are significantly influenced by the electron-donating (methoxy, methyl) and electron-withdrawing (nitro, bromo) nature of the substituents.

Aliphatic Carbons: Two signals will appear in the aliphatic region: one for the methoxy carbon and one for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for 4-Bromo-2-methyl-5-nitroanisole

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-OCH₃) | ~155 |

| C-2 (C-CH₃) | ~130 |

| C-3 (CH) | ~115 |

| C-4 (C-Br) | ~118 |

| C-5 (C-NO₂) | ~145 |

| C-6 (CH) | ~112 |

| OCH₃ | ~56 |

Note: Predicted values are based on typical substituent effects in benzene derivatives.

2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. In the case of 4-Bromo-2-methyl-5-nitroanisole, a cross-peak would be expected between the aromatic protons H-3 and H-6, confirming their ortho relationship. No other correlations would be seen. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. wikipedia.org For the target molecule, HSQC would show correlations between H-3 and C-3, H-6 and C-6, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is key to identifying the substitution pattern on the aromatic ring. youtube.com For instance, the methoxy protons would show correlations to C-1 and possibly C-2 and C-6. The methyl protons would show correlations to C-2, C-1, and C-3. The aromatic proton H-3 would show correlations to C-1, C-2, and C-5, while H-6 would correlate with C-1, C-4, and C-5. These correlations would piece together the entire molecular puzzle. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. wikipedia.org This can confirm the relative positions of substituents. For example, a NOESY spectrum would likely show a correlation between the methoxy protons and the proton at H-6, and between the methyl protons and the proton at H-3, confirming their proximity on the ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would display characteristic absorption bands for its functional groups.

Nitro Group (NO₂): The nitro group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1370 cm⁻¹. scirp.org

Anisole Moiety (C-O-C): The aryl-alkyl ether linkage shows a strong asymmetric C-O-C stretching band, usually around 1250 cm⁻¹, and a symmetric stretch near 1040 cm⁻¹.

Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching occurs above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern.

Bromo Group (C-Br): The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for 4-Bromo-2-methyl-5-nitroanisole

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2950-2850 |

| Nitro (NO₂) | Asymmetric Stretching | ~1540 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Aromatic C=C | Stretching | 1600-1450 |

| Ether (C-O-C) | Asymmetric Stretching | ~1250 |

| Ether (C-O-C) | Symmetric Stretching | ~1040 |

Raman spectroscopy provides complementary information to IR spectroscopy. Symmetric vibrations and vibrations of less polar bonds often produce strong Raman signals.

The symmetric stretching vibration of the nitro group is expected to be a prominent band in the Raman spectrum.

The breathing mode of the aromatic ring, a symmetric vibration, typically gives a strong Raman signal.

The C-Br bond, being less polar than the C=O or N-O bonds, may also show a discernible Raman signal.

Scientific Data Unavailable for this compound

Comprehensive searches of available scientific literature and chemical databases have yielded no specific experimental data for the compound "this compound." While information exists for structurally related compounds, the detailed high-resolution mass spectrometry (HRMS) and X-ray crystallography data required to fulfill the requested article outline for this specific molecule could not be located.

The inquiry sought in-depth analysis of "this compound," including its molecular formula determination and fragmentation analysis via HRMS, as well as a detailed examination of its solid-state architecture through X-ray crystallography. The requested crystallographic details encompassed the determination of its crystal system, space group, unit cell parameters, conformational analysis in the crystalline state, and an investigation of its hydrogen bonding and π-π stacking interactions.

Despite searches for these specific analytical parameters, no dedicated research articles or database entries containing this information for "this compound" were found. The CAS number 1805469-84-4 has been associated with this compound name, but this did not lead to any published structural or spectroscopic studies.

It is possible that "this compound" is a novel or exceptionally rare compound for which structural and spectroscopic characterization has not yet been published in accessible scientific literature. Without primary research data, it is not possible to provide the scientifically accurate and detailed article as per the requested outline.

Computational and Theoretical Investigations of 3 Nitro 3 Methyl 6 Bromoanisole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These in silico methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, which in turn governs stability, reactivity, and other chemical behaviors.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For 3-Nitro-3-methyl-6-bromoanisole, a DFT study would begin by calculating the molecule's ground state geometry. This involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy state.

The calculation optimizes bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the orientation of the methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups relative to the benzene (B151609) ring and each other. The presence of the bulky bromine atom and the methyl group on the same carbon as the nitro group would create significant steric interactions, which the geometry optimization would quantify. The total electronic energy of this optimized structure is a primary output, serving as a baseline for calculating other properties like heats of formation and reaction energies. DFT calculations on related nitroaromatic compounds have demonstrated the reliability of this method for predicting molecular geometries and energies. researchgate.netresearchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation. This table illustrates the type of data that would be generated. Actual values would require a specific DFT calculation (e.g., using a B3LYP functional and a basis set like 6-311++G**).

| Parameter | Description | Predicted Value |

| C-Br Bond Length | The distance between the carbon atom of the ring and the bromine atom. | ~1.90 Å |

| C-N Bond Length | The distance between the alpha-carbon and the nitrogen of the nitro group. | ~1.55 Å |

| O-C-N-O Dihedral | The torsion angle defining the orientation of the nitro group. | Varies based on steric hindrance |

| C-O-C Angle | The bond angle of the methoxy group linker. | ~118° |

| Total Energy | The calculated ground state electronic energy of the molecule. | Functional/Basis Set Dependent (e.g., in Hartrees) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com These two orbitals are key to understanding how a molecule interacts with other chemical species. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest in energy that contains electrons. It represents the molecule's ability to act as a nucleophile or electron donor. youtube.com In this compound, the HOMO would likely be localized on the anisole (B1667542) ring, which is activated by the electron-donating methoxy group, but also influenced by the electron-withdrawing nitro and bromo substituents. The location of the highest orbital density indicates the most probable site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons, and it represents the molecule's capacity to act as an electrophile or electron acceptor. libretexts.org The strong electron-withdrawing nature of the nitro group would cause the LUMO to be of low energy and likely centered around the nitro group and the attached carbon, making this the most probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For large systems, the delocalized nature of these orbitals can sometimes complicate analysis, leading to the development of more localized orbital concepts like frontier molecular orbitalets (FMOLs). nih.gov

Table 2: Illustrative FMO Data for this compound. This table shows the kind of data FMO analysis would provide.

| Orbital | Property | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO | Energy | -6.5 eV | Indicates nucleophilic character, potential site for oxidation. |

| LUMO | Energy | -1.8 eV | Indicates electrophilic character, potential site for reduction. |

| HOMO-LUMO Gap | Energy Difference | 4.7 eV | Suggests moderate kinetic stability. |

An Electrostatic Potential (ESP) map is a visualization that illustrates the charge distribution across a molecule's surface. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy.

Red Regions (Negative Potential): These areas are electron-rich and are likely to be sites for electrophilic attack. In this compound, the most negative potential would be expected around the oxygen atoms of the nitro and methoxy groups.

Blue Regions (Positive Potential): These areas are electron-poor and indicate sites susceptible to nucleophilic attack. Positive potential would likely be found near the hydrogen atoms and potentially on the carbon atom attached to the nitro group.

The ESP map provides a chemically intuitive picture of where a molecule is most likely to interact with other polar molecules or ions, complementing the insights from FMO analysis.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimentation alone.

To study a potential reaction involving this compound, such as a nucleophilic aromatic substitution or the reduction of the nitro group, computational chemists can model the entire reaction pathway. This involves identifying all reactants, intermediates, transition states, and products.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate. For example, modeling the substitution of the bromine atom would involve calculating the energy profile as a nucleophile approaches the ring and the bromide ion departs.

Many reactions can potentially yield multiple products. Computational modeling is invaluable for predicting which product is most likely to form.

Regioselectivity: This refers to the preference for a reaction to occur at one position over another. For instance, if this compound were to undergo further electrophilic substitution, calculations could predict whether the attack is more likely to occur at the available positions on the aromatic ring by comparing the activation energies for each pathway. The directing effects of the existing methoxy, bromo, and nitro-methyl groups would be quantitatively assessed.

Stereoselectivity: This concerns the preferential formation of one stereoisomer over another. The carbon atom bearing the nitro and methyl groups in this compound is a chiral center. If this molecule were synthesized from a prochiral precursor, computational modeling could predict which enantiomer (R or S) would be favored. This is achieved by calculating the energy of the diastereomeric transition states leading to each product. The pathway with the lower energy transition state will be the dominant one, leading to the major stereoisomer.

By mapping out the potential energy surface for all possible reaction pathways, a comprehensive understanding of the reaction's selectivity can be achieved, guiding synthetic efforts and explaining experimental outcomes.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

No published research or data is available on the use of molecular dynamics simulations to explore the conformational space of this compound.

Prediction of Spectroscopic Parameters via Computational Methods

No published research or data is available on the computational prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound.

Applications of 3 Nitro 3 Methyl 6 Bromoanisole As a Building Block in Complex Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

There is currently no specific information available in the public domain detailing the role of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene as a key intermediate in multi-step organic syntheses. The presence of ortho, para-directing (methoxy, methyl, bromine) and meta-directing (nitro) substituents suggests its potential for regioselective reactions, a valuable characteristic for a synthetic building block. However, specific examples of its utilization in complex synthetic pathways are not documented.

Precursor for Advanced Pharmaceutical Scaffolds and Lead Compound Derivatization

While structurally related isomers of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene serve as intermediates in the synthesis of pharmaceuticals, no such role has been documented for this specific compound (CAS 1805469-84-4). For instance, the related compound 1-Bromo-2-methoxy-3-nitrobenzene is noted as an intermediate in the production of Eltrombopag, a treatment for thrombocytopenia. Another isomer, 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene (B1339018), is also generally cited as an intermediate in pharmaceutical synthesis. ontosight.ai However, these applications cannot be directly attributed to 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene.

Building Block for Agrochemical Compounds and Specialty Chemicals

Similar to the pharmaceutical field, there is a lack of specific evidence for the use of 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene as a building block for agrochemical compounds or specialty chemicals. The general utility of nitroaromatic and brominated compounds in the synthesis of agrochemicals is well-established, but specific examples involving 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene are not available. ontosight.airesearchgate.net

Synthesis of Novel Functional Materials and Polymers

The potential for 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene to be used in the synthesis of novel functional materials and polymers has not been explored in available research. The compound's aromatic structure and multiple functional groups could theoretically be exploited for the creation of materials with specific electronic or optical properties, but no such studies have been published. ontosight.ai

Ligand and Catalyst Precursor Development

There is no information to suggest that 1-Bromo-2-methoxy-4-methyl-3-nitrobenzene has been utilized in the development of ligands or as a precursor for catalysts.

Future Research Directions and Unexplored Avenues for 3 Nitro 3 Methyl 6 Bromoanisole

Development of Asymmetric Synthetic Routes

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. The development of asymmetric synthetic routes to 3-Nitro-3-methyl-6-bromoanisole, which possesses a stereocenter at the 3-position, would be a significant achievement. Future research could focus on several key strategies:

Chiral Auxiliaries: Employing chiral auxiliaries attached to a precursor molecule to direct the stereoselective introduction of the nitro or methyl group. Subsequent removal of the auxiliary would yield the desired enantiomer.

Organocatalysis: Utilizing small organic molecules as catalysts to create a chiral environment for the reaction, thereby favoring the formation of one enantiomer over the other. Proline and its derivatives, as well as chiral phosphoric acids, are potential candidates for the asymmetric nitration or methylation of a suitable bromoanisole precursor.

Transition Metal Catalysis: Exploring chiral transition metal complexes to catalyze the asymmetric construction of the stereocenter. This could involve asymmetric hydrogenation, alkylation, or other bond-forming reactions on a strategically designed substrate.

Investigation of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer unique pathways for chemical transformations, often providing access to reactive intermediates and products that are unattainable through traditional thermal methods. Investigating the behavior of this compound under photochemical and electrochemical conditions could reveal novel reactivity.

Photochemical Reactivity: The presence of a nitro group, a known photosensitive functionality, suggests that this compound could undergo interesting photochemical transformations. Irradiation with UV light could lead to intramolecular cyclizations, rearrangements, or the generation of reactive radical species. The bromo- and methoxy-substituents could further influence the photochemical pathways.

Electrochemical Behavior: Cyclic voltammetry and other electrochemical techniques could be employed to study the oxidation and reduction potentials of this compound. The nitro group is electrochemically active and can be reduced to various other functional groups, such as nitroso, hydroxylamino, and amino groups. The bromo-substituent also offers a handle for electrochemical C-C bond formation through reductive coupling reactions.

Exploration of Bio-Inspired Synthetic Approaches

Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Bio-inspired synthetic approaches, which mimic enzymatic processes, could offer a sustainable and selective means of preparing this compound.

Enzymatic Nitration: While challenging, the use of enzymes, or engineered variants thereof, to catalyze the selective nitration of a bromoanisole derivative could be a groundbreaking approach. This would leverage the high selectivity and mild reaction conditions characteristic of enzymatic transformations.

Biomimetic Catalysis: Developing small molecule catalysts that mimic the active sites of nitrating or methylating enzymes could provide a bridge between traditional synthesis and biocatalysis. These catalysts could offer improved control over regioselectivity and stereoselectivity.

High-Throughput Screening for Novel Reactivity Profiles

To rapidly explore the chemical space around this compound, high-throughput screening (HTS) techniques could be invaluable. HTS allows for the parallel execution of a large number of reactions, enabling the rapid identification of new reactions and optimal reaction conditions.

A potential HTS workflow could involve reacting this compound with a diverse library of reagents and catalysts under a wide range of conditions. The outcomes of these reactions could be rapidly analyzed using techniques like mass spectrometry and chromatography to identify novel transformations and reactivity patterns. This approach could uncover unexpected cross-coupling reactions, functional group interconversions, or skeletal rearrangements.

Integration into Flow Chemistry and Automated Synthesis Platforms